2-(2,3-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring substituted with dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation of 2-(2,3-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-nitroaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its potential anticancer activity may be due to its ability to interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-METHYLPHENYL)METHANIMINE
- **(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE
Uniqueness
(E)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H11Cl2N3O3 |
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Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-16-3-1-2-15(19(16)22)20-24-17-10-13(6-9-18(17)28-20)23-11-12-4-7-14(8-5-12)25(26)27/h1-11H |
InChI Key |
SJNQVQVIHRULNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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